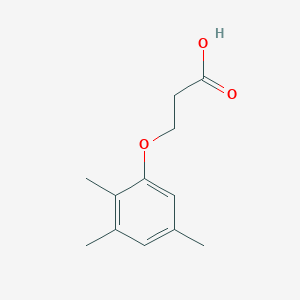

3-(2,3,5-Trimethylphenoxy)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 3-(2,3,5-Trimethylphenoxy)propanoic acid typically involves the reaction of 2,3,5-trimethylphenol with a suitable propanoic acid derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-(2,3,5-Trimethylphenoxy)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-(2,3,5-Trimethylphenoxy)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3,5-Trimethylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

3-(2,3,5-Trimethylphenoxy)propanoic acid can be compared with other similar compounds, such as:

3-(2,4,5-Trimethylphenoxy)propanoic acid: This compound has a similar structure but differs in the position of the methyl groups on the phenoxy ring.

3-(3,4,5-Trimethylphenoxy)propanoic acid: Another similar compound with different methyl group positions, which may result in different chemical and biological properties.

The uniqueness of this compound lies in its specific methyl group arrangement, which can influence its reactivity and interactions with biological targets .

Biological Activity

3-(2,3,5-Trimethylphenoxy)propanoic acid (CAS Number: 63545-27-7) is an organic compound characterized by a propanoic acid moiety linked to a 2,3,5-trimethylphenoxy group. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and antioxidant properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆O₃. The compound belongs to the class of phenylpropanoic acids, which are known for their diverse biological activities. The presence of the trimethylphenoxy group enhances its interaction with biological systems, suggesting potential pathways for therapeutic applications.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Preliminary studies suggest that it may modulate signaling pathways related to inflammation. For instance, it has been shown to inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating conditions characterized by excessive inflammation.

Antioxidant Activity

In addition to its anti-inflammatory properties, this compound also demonstrates antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models. This dual action—reducing inflammation and oxidative damage—positions it as a promising candidate for further pharmacological development.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that its interactions with various enzymes and receptors involved in inflammatory responses play a crucial role. Understanding these interactions is essential for elucidating its potential therapeutic applications.

Study 1: In Vitro Anti-inflammatory Effects

A study evaluated the effects of this compound on human macrophage cell lines. The results demonstrated a significant reduction in the levels of TNF-alpha and IL-6 upon treatment with the compound. This suggests that it may effectively modulate inflammatory responses at the cellular level.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 120 | 45 |

| IL-6 | 80 | 30 |

Study 2: Antioxidant Activity Assessment

In another study assessing antioxidant capacity using DPPH radical scavenging assays, this compound showed a significant decrease in DPPH absorbance compared to controls. This indicates a strong ability to neutralize free radicals.

| Sample Concentration (µM) | DPPH Absorbance |

|---|---|

| Control | 0.500 |

| 10 | 0.350 |

| 50 | 0.200 |

| 100 | 0.100 |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-(2,4,5-Trimethylphenoxy)propanoic acid | 63545-28-8 | Different methyl substitution pattern; potential variations in biological activity. |

| 2-(2,3,5-Trimethylphenoxy)propanoic acid | 149492-05-7 | Different position of the phenoxy group; may exhibit distinct chemical reactivity patterns. |

The distinct methyl substitution pattern on the phenolic ring of this compound influences both its chemical reactivity and biological properties compared to these similar compounds.

Properties

IUPAC Name |

3-(2,3,5-trimethylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8-6-9(2)10(3)11(7-8)15-5-4-12(13)14/h6-7H,4-5H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKHBSNWWZFYFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OCCC(=O)O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.